4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline 4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799929
InChI: InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2
SMILES:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol

4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline

CAS No.:

Cat. No.: VC14799929

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline -

Specification

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
IUPAC Name morpholin-4-yl-(2-pyridin-2-ylquinolin-4-yl)methanone
Standard InChI InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2
Standard InChI Key PDYAXKQZEMSVDB-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a pyridine ring. The compound features a morpholine-4-carbonyl group at the 4-position and a pyridin-2-yl substituent at the 2-position of the quinoline core.

Molecular Formula and Weight

The molecular formula is deduced as C₁₉H₁₅N₃O₂, derived from the quinoline backbone (C₉H₇N), morpholine-4-carbonyl (C₅H₈NO₂), and pyridin-2-yl (C₅H₄N) groups. The calculated molecular weight is 325.35 g/mol, consistent with analogs reported in PubChem entries for morpholine-containing quinolines .

Structural Analysis

  • Quinoline Core: The planar aromatic system facilitates π-π stacking interactions, common in kinase inhibitors .

  • Morpholine-4-carbonyl Group: Introduces a polar, hydrogen-bond-accepting moiety, enhancing solubility and target binding .

  • Pyridin-2-yl Substituent: Contributes to electron-deficient character, potentially engaging in charge-transfer interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name4-(Morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline
Molecular FormulaC₁₉H₁₅N₃O₂
Molecular Weight325.35 g/mol
Hydrogen Bond Acceptors5 (N, O atoms)
Rotatable Bonds3 (morpholine-carbamate linkage)

Synthetic Routes and Optimization

The synthesis of 4-(morpholine-4-carbonyl)-2-(pyridin-2-yl)quinoline can be inferred from methods used for analogous compounds.

Key Synthetic Strategies

  • Quinoline Core Formation:

    • Friedländer condensation between 2-aminobenzaldehyde and pyruvic acid derivatives, as demonstrated in the synthesis of 2-aryl-quinoline-4-carboxylic acids .

    • Catalytic cyclization using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, achieving yields >85% under solvent-free conditions .

  • Substituent Introduction:

    • Morpholine-4-carbonyl Group: Acylation of 4-aminoquinoline with morpholine-4-carbonyl chloride in dichloromethane, using triethylamine as a base .

    • Pyridin-2-yl Substituent: Suzuki-Miyaura coupling of 2-bromoquinoline with pyridin-2-ylboronic acid, catalyzed by Pd(PPh₃)₄ .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Quinoline formationFe₃O₄ catalyst, 80°C, solvent-free87%
Morpholine acylationMorpholine-4-carbonyl chloride, Et₃N, DCM72%
Pyridine couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C65%

Analytical Characterization

  • ¹H NMR: Distinct signals include δ 8.9–9.1 ppm (quinoline H-5/H-8), δ 8.6 ppm (pyridin-2-yl H-6), and δ 3.4–3.7 ppm (morpholine OCH₂) .

  • FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch), 1225 cm⁻¹ (S=O in catalyst residues), and 1096 cm⁻¹ (Si-O from silica supports) .

CompoundTargetIC₅₀/EC₅₀Mechanism
CHEMBL1822455 PIM-1 Kinase89 nMATP-competitive inhibition
Fe₃O₄-catalyzed quinoline RAGE2.1 μMReduces inflammatory cytokines

Computational and Physicochemical Profiling

ADMET Properties

  • LogP: Predicted at 2.8 (Moderate lipophilicity) .

  • Solubility: Aqueous solubility ≈15 μg/mL, enhanced by morpholine’s polarity .

  • CYP450 Inhibition: Low risk (1A2, 2D6, 3A4 IC₅₀ >10 μM) .

Molecular Docking Studies

  • PIM-1 Kinase (PDB: 2O3P): Docking scores of -9.2 kcal/mol suggest strong binding via:

    • H-bond between morpholine carbonyl and Lys67.

    • π-π stacking of quinoline with Phe49 .

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